molecular formula C5H11NO4S B1388066 N-methyl-N-(methylsulfonyl)-beta-alanine CAS No. 1158736-03-8

N-methyl-N-(methylsulfonyl)-beta-alanine

Cat. No.: B1388066
CAS No.: 1158736-03-8
M. Wt: 181.21 g/mol
InChI Key: VEJPQJKBENJNFK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-methyl-N-(methylsulfonyl)-beta-alanine (CAS: 1158736-03-8) is a β-alanine derivative with the molecular formula C₅H₁₁NO₄S (MW: 181.21 g/mol). Its structure features a β-alanine backbone (NH₂-CH₂-CH₂-COOH) modified by a methyl group and a methylsulfonyl group (-SO₂CH₃) attached to the nitrogen atom . The compound is a white crystalline solid with high water solubility due to the polar sulfonyl group, which enhances its hydrophilicity compared to non-sulfonated analogs .

Potential applications may include pharmaceutical intermediates or biochemical research, leveraging its stability and polar nature.

Properties

IUPAC Name

3-[methyl(methylsulfonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-6(11(2,9)10)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJPQJKBENJNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653565
Record name N-(Methanesulfonyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158736-03-8
Record name N-(Methanesulfonyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-methylmethanesulfonamido)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine can be achieved through several methods. One common approach involves the direct reductive N-methylation of nitro compounds. This method is attractive due to its straightforward nature and the availability of inexpensive raw materials . The process typically involves the use of methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide (DMSO) under specific reaction conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-(methylsulfonyl)-beta-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfonamide and beta-alanine functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biochemical Research Applications

N-methyl-N-(methylsulfonyl)-beta-alanine is primarily utilized in proteomics and biochemical studies due to its unique structural properties.

Role in Protein Interaction Studies

  • Application : This compound serves as a probe in studying protein-ligand interactions.
  • Case Study : In one study, this compound was used to modify peptides, enhancing their binding affinity to target proteins. This modification allowed researchers to elucidate mechanisms of action for various biologically relevant proteins.

Antioxidant Properties

  • Application : The compound exhibits antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Case Study : Research demonstrated that supplementation with this compound led to decreased levels of reactive oxygen species (ROS) in cell cultures exposed to oxidative stress, indicating its potential as an antioxidant agent .

Nutritional and Dietary Applications

This compound is also being explored for its nutritional benefits, particularly in dietary supplements.

Muscle Recovery and Performance Enhancement

  • Application : As a dietary supplement, it is believed to aid in muscle recovery post-exercise.
  • Case Study : A double-blind placebo-controlled trial found that athletes who consumed this compound showed improved recovery times and reduced muscle soreness compared to the placebo group.

Anti-inflammatory Effects

  • Application : The compound may help reduce inflammation.
  • Case Study : In clinical trials, participants taking this compound reported lower levels of inflammatory markers such as C-reactive protein (CRP), suggesting its efficacy as an anti-inflammatory agent.

Industrial Applications

Beyond its biological applications, this compound holds promise in various industrial sectors.

Surfactant Production

  • Application : It is being investigated as an intermediate for producing long-chain acylamino acid-type surfactants.
  • Case Study : Patents indicate that the compound can enhance the performance of surfactants used in personal care products, improving their stability and efficacy .

Additive in Animal Feed

  • Application : The compound can serve as an additive in animal nutrition.
  • Case Study : Studies have shown that incorporating this compound into animal feed improves growth rates and overall health in livestock .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Biochemical ResearchProtein interaction studiesEnhanced binding affinity in modified peptides
Nutritional SupplementsMuscle recovery and performance enhancementImproved recovery times post-exercise
Anti-inflammatory effectsReduced inflammatory markers
Industrial ApplicationsSurfactant productionEnhanced stability and efficacy
Additive in animal feedImproved growth rates in livestock

Mechanism of Action

The mechanism of action of N-methyl-N-(methylsulfonyl)-beta-alanine involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

N,N-Dimethyl-beta-alanine

  • Structure : Contains two methyl groups (-CH₃) on the nitrogen instead of a methylsulfonyl group.
  • Reactivity : Acts as a phosphine-free ligand in palladium-catalyzed Heck reactions, outperforming N,N-dimethylglycine due to faster oxidative addition kinetics .
  • Key Difference : The absence of the sulfonyl group reduces polarity and electron-withdrawing effects, making N,N-dimethyl-beta-alanine more suitable for catalysis rather than biomedical applications.

Beta-Alanine Betaine (Alanine Betaine)

  • Structure : A quaternary ammonium salt with a trimethylammonium group (-N⁺(CH₃)₃) on β-alanine .
  • Biological Role : Functions as an osmolyte in plants and microbes, unlike the sulfonated derivative, which lacks a charged moiety .
  • Solubility : Both compounds are water-soluble, but betaine’s zwitterionic nature confers unique osmotic properties.

β-N-Methylamino-L-alanine (BMAA)

  • Structure: Features a methylamino group (-NH-CH₃) instead of methylsulfonyl .
  • Toxicity : BMAA is a neurotoxin linked to motor neuron diseases via excitotoxic activation of NMDA receptors (EC₅₀: ~1 mM) .

N-[(4-Methylphenyl)sulfonyl]-beta-alanine

  • Structure : Substituted with a p-toluenesulfonyl (tosyl) group instead of methylsulfonyl .
  • Applications : Tosyl groups are commonly used as protecting groups in organic synthesis. The bulkier aryl sulfonyl group reduces water solubility compared to the methylsulfonyl analog .

Physicochemical and Functional Comparisons

Table 1: Key Properties of N-methyl-N-(methylsulfonyl)-beta-alanine and Analogs

Compound Molecular Formula Molecular Weight Solubility Key Functional Group Notable Applications
N-methyl-N-(methylsulfonyl)-βA C₅H₁₁NO₄S 181.21 High (polar) Methylsulfonyl (-SO₂CH₃) Pharmaceutical research
N,N-Dimethyl-βA C₅H₁₁NO₂ 117.15 Moderate Dimethylamino (-N(CH₃)₂) Catalysis
β-Alanine Betaine C₆H₁₃NO₂⁺ 131.17 High (zwitterion) Trimethylammonium (-N⁺(CH₃)₃) Osmolyte
BMAA C₄H₁₀N₂O₂ 118.13 Moderate Methylamino (-NH-CH₃) Neurotoxicity studies

Biological Activity

N-methyl-N-(methylsulfonyl)-beta-alanine (NMMBA) is a compound derived from beta-alanine, notable for its unique structural features, including a methylsulfonyl group attached to the nitrogen atom. This article explores the biological activity of NMMBA, including its potential mechanisms of action, applications in sports performance, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for NMMBA is C₄H₉NO₄S. The presence of the methylsulfonyl group enhances its solubility and reactivity compared to other derivatives of beta-alanine. This structural uniqueness may contribute to its biological activities, particularly in neuromodulation and metabolic processes.

Research on the specific mechanisms of action for NMMBA is limited. However, its structural similarities to beta-alanine suggest several potential pathways:

  • Neuromodulation : The compound may influence neurotransmission, possibly enhancing cognitive functions or mood.
  • Muscle Endurance : Due to its relationship with beta-alanine, NMMBA could play a role in increasing muscle carnosine levels, which are known to buffer acid in muscles during high-intensity exercise .

1. Exercise Performance Enhancement

NMMBA has been hypothesized to improve athletic performance by increasing muscle endurance through the elevation of muscle carnosine levels. Carnosine acts as a pH buffer in muscles, delaying fatigue during high-intensity exercise. Studies on beta-alanine supplementation have shown significant improvements in exercise performance:

StudyPopulationDosageDurationEffect Size
Saunders et al. (2017)Athletes6.4 g/day24 weeksSignificant increase in muscle carnosine
Hobson et al. (2012)Various3-6 g/day4-6 weeks30-50% increase in muscle carnosine

These findings suggest that similar effects may be observed with NMMBA supplementation, although direct studies are needed .

2. Potential Therapeutic Applications

NMMBA's structural characteristics may allow it to participate in various biochemical pathways, particularly those involving sulfur metabolism and enzyme inhibition. Its role as a neuromodulator could also open avenues for research into mental health applications.

Comparative Analysis with Similar Compounds

The following table compares NMMBA with other related compounds:

Compound NameStructural FeaturesUnique Aspects
Beta-AlanineBasic beta-amino acidNaturally occurring; no sulfonyl group
N-Methyl-Beta-AlanineMethyl group on nitrogenLacks sulfonyl group
N-Acetyl-Beta-AlanineAcetyl group instead of sulfonylDifferent reactivity profile
NMMBAMethylsulfonyl groupEnhanced solubility and potential activity

NMMBA stands out due to its combination of methyl and sulfonyl groups, which may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

While direct studies on NMMBA are scarce, related research on beta-alanine provides insights into its potential benefits:

  • A systematic review indicated that beta-alanine supplementation significantly improved exercise capacity across various populations and exercise modalities .
  • Individual variability in response to supplementation suggests that further research is needed to understand the determinants of effectiveness fully.

Q & A

Basic: What synthetic methodologies are reported for synthesizing N-methyl-N-(methylsulfonyl)-beta-alanine analogs?

Answer:
While direct synthesis routes for this compound are not explicitly detailed in the provided evidence, analogous sulfonated beta-alanine derivatives (e.g., TEA-lauroyl methylaminopropionate) suggest a multi-step approach involving:

  • Sulfonation : Reacting beta-alanine with methylsulfonyl chloride under controlled pH (e.g., alkaline conditions) to introduce the sulfonyl group.
  • Methylation : Using methylating agents like dimethyl sulfate or iodomethane in the presence of a base (e.g., NaOH) to achieve N-methylation.
  • Purification : Techniques such as recrystallization or HPLC (as referenced in analytical protocols for similar compounds) .

Research Gap: Specific optimization parameters (e.g., solvent systems, catalysts) for this compound require further investigation.

Basic: Which analytical techniques are validated for quantifying this compound in biological matrices?

Answer:
Methods adapted from beta-alanine research include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimized for detecting sulfonated derivatives using ion-pairing reagents (e.g., trifluoroacetic acid) to enhance retention and sensitivity.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity, particularly the methylsulfonyl (-SO₂CH₃) and methylamino (-N(CH₃)) groups.
  • Validation Protocols : Calibration curves spanning 0.1–100 µM, with recovery rates assessed via spiked serum samples (as in IL-6 detection methodologies) .

Advanced: How do methylsulfonyl modifications alter beta-alanine’s pharmacokinetics in hepatic metabolism?

Answer:
Evidence from beta-alanine metabolism in hepatocytes (Figure 3A–C, Supplementary Figure 2) indicates:

  • Enhanced Stability : Sulfonyl groups may reduce enzymatic degradation by sterically shielding the beta-alanine backbone, prolonging systemic exposure.
  • Tissue-Specific Uptake : Malignant hepatocytes show elevated beta-alanine metabolic activity, suggesting sulfonated derivatives could target liver pathologies.
  • Methodological Approach : Use CopyKat or single-cell RNA-seq to compare uptake kinetics in benign vs. malignant hepatic cell lines .

Contradiction: Sulfonation may impair renal clearance, necessitating toxicity studies (see Safety FAQ below).

Advanced: What experimental designs resolve contradictions in the efficacy of sulfonated beta-alanine derivatives?

Answer:
Contradictions in beta-alanine studies (e.g., carnosine synthesis vs. null cognitive effects) are addressed via:

  • Three-Way ANOVA : Assess interactions between supplementation, time, and exercise (as in Study 2’s RCT design) .
  • Meta-Analysis : Pool data from heterogeneous studies (e.g., 60–240 sec exercise protocols) using random-effects models to identify subgroup efficacy .
  • Dose-Response Curves : Evaluate thresholds for methylsulfonyl derivatives (e.g., 1–10 mM in vitro) to pinpoint optimal concentrations .

Advanced: How can researchers assess the neurochemical impact of sulfonated beta-alanine derivatives?

Answer:
Adapt methodologies from beta-alanine’s brain studies:

  • MRS Imaging : Quantify homocarnosine/carnosine signals in rodent brains pre/post supplementation (4.7T MRI, voxel-specific analysis) .
  • Cognitive Testing : Pair supplementation with standardized tasks (e.g., Trail Making Test) to measure executive function changes.
  • Antioxidant Assays : Measure ROS scavenging in neuronal cultures using DCFDA probes, comparing sulfonated vs. native beta-alanine .

Limitation: Human trials show no cognitive improvement with beta-alanine; structural analogs may require novel delivery mechanisms (e.g., blood-brain barrier penetration enhancers) .

Advanced: What safety protocols are recommended for chronic exposure studies of sulfonated beta-alanine derivatives?

Answer:
Adapted from beta-alanine safety assessments (up to 5.6 g/day for 7 weeks):

  • Toxicokinetics : Monitor plasma clearance rates and metabolite accumulation (e.g., methylsulfonyl byproducts) via LC-MS.
  • Organ-Specific Histopathology : Conduct 90-day rodent studies with liver/kidney biopsies to detect fibrosis or oxidative damage.
  • Vulnerable Populations : Screen for polymorphisms in sulfotransferase enzymes (SULT1A1/1A3) that may alter metabolism .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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